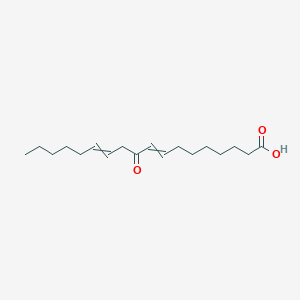
10-Oxooctadeca-8,12-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Oxooctadeca-8,12-dienoic acid is a polyunsaturated fatty acid derivative. It belongs to the class of organic compounds known as linoleic acids and derivatives. This compound is characterized by the presence of a keto group at the 10th carbon and double bonds at the 8th and 12th positions in the carbon chain. It is a significant compound in various biological and chemical processes due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
10-Oxooctadeca-8,12-dienoic acid can be synthesized through the oxidation of linoleic acid. The process involves the use of specific oxidizing agents under controlled conditions to introduce the keto group at the desired position. One common method involves the use of potassium permanganate (KMnO4) as the oxidizing agent in an alkaline medium. The reaction is typically carried out at room temperature, and the product is purified through chromatographic techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through biotechnological processes. Microbial fermentation using genetically engineered microorganisms that express specific enzymes can convert linoleic acid to the desired product. This method is advantageous due to its efficiency and eco-friendliness compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
10-Oxooctadeca-8,12-dienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxygenated derivatives.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The double bonds in the compound can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Addition Reactions: Halogens (Br2, Cl2), hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of dihydroxy derivatives.
Reduction: Formation of 10-hydroxy-octadeca-8,12-dienoic acid.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
10-Oxooctadeca-8,12-dienoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of bio-based materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism by which 10-Oxooctadeca-8,12-dienoic acid exerts its effects involves its interaction with specific molecular targets. One of the primary targets is the peroxisome proliferator-activated receptor alpha (PPARα). Upon binding to PPARα, the compound modulates the expression of genes involved in lipid metabolism, leading to altered cellular functions. This interaction is crucial for its biological activities, including its anti-inflammatory and lipid-lowering effects.
Comparación Con Compuestos Similares
Similar Compounds
9-Oxooctadeca-10,12-dienoic acid: Similar structure with the keto group at the 9th carbon.
10-Hydroxy-octadeca-8,12-dienoic acid: Similar structure with a hydroxyl group instead of a keto group.
Linoleic acid: The parent compound with no keto group.
Uniqueness
10-Oxooctadeca-8,12-dienoic acid is unique due to the specific positioning of the keto group and double bonds, which confer distinct chemical and biological properties. Its ability to modulate PPARα activity sets it apart from other similar compounds, making it a valuable molecule in various research and industrial applications.
Propiedades
Número CAS |
115797-05-2 |
|---|---|
Fórmula molecular |
C18H30O3 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
10-oxooctadeca-8,12-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h8,11-12,15H,2-7,9-10,13-14,16H2,1H3,(H,20,21) |
Clave InChI |
ZYMMAFQWJPQEPU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC(=O)C=CCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


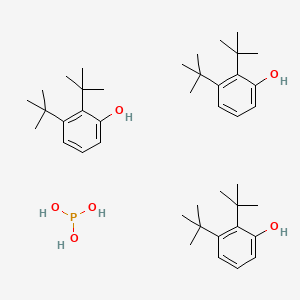
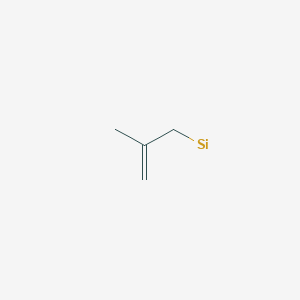
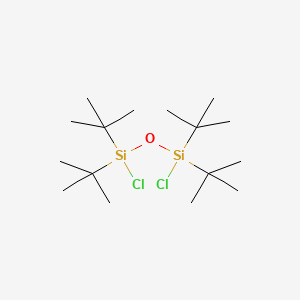
![[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene](/img/structure/B14297416.png)

![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
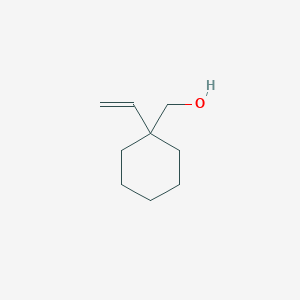

![2-[(2-Phenylethenyl)sulfanyl]thiophene](/img/structure/B14297441.png)
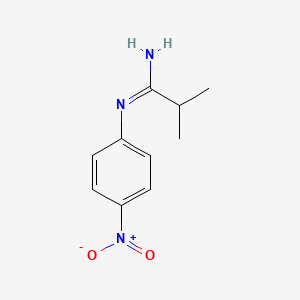
![1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14297449.png)
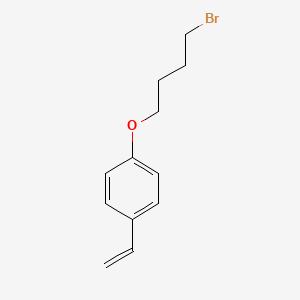
![[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate](/img/structure/B14297468.png)

